2-(2-phenyl-1,3-thiazol-4-yl)-N-(prop-2-en-1-yl)acetamide
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Overview
Description
2-(2-phenyl-1,3-thiazol-4-yl)-N-(prop-2-en-1-yl)acetamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound features a phenyl group attached to the thiazole ring and an acetamide group with a prop-2-en-1-yl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-phenyl-1,3-thiazol-4-yl)-N-(prop-2-en-1-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Acetamide Group: This step involves the reaction of the thiazole derivative with acetic anhydride.
Addition of the Prop-2-en-1-yl Group: This can be done through an alkylation reaction using prop-2-en-1-yl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the prop-2-en-1-yl group.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: The phenyl and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the substituents introduced during the reaction.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its structural similarity to bioactive thiazole derivatives.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-phenyl-1,3-thiazol-4-yl)-N-(prop-2-en-1-yl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in π-π interactions, while the acetamide group can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1,3-thiazole: Lacks the acetamide and prop-2-en-1-yl groups.
N-(prop-2-en-1-yl)acetamide: Lacks the thiazole and phenyl groups.
2-(2-phenyl-1,3-thiazol-4-yl)acetamide: Lacks the prop-2-en-1-yl group.
Uniqueness
2-(2-phenyl-1,3-thiazol-4-yl)-N-(prop-2-en-1-yl)acetamide is unique due to the combination of its thiazole ring, phenyl group, acetamide group, and prop-2-en-1-yl substituent. This unique structure may confer specific chemical reactivity and biological activity not seen in similar compounds.
Properties
Molecular Formula |
C14H14N2OS |
---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
2-(2-phenyl-1,3-thiazol-4-yl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C14H14N2OS/c1-2-8-15-13(17)9-12-10-18-14(16-12)11-6-4-3-5-7-11/h2-7,10H,1,8-9H2,(H,15,17) |
InChI Key |
BDASQRXEXRHJHI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CC1=CSC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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